![molecular formula C16H16N2OS B2898595 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1286733-13-8](/img/structure/B2898595.png)
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to selectively inhibit the activity of the protein kinase BTK, which is involved in the signaling pathways that are critical for the survival and proliferation of cancer cells.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that indole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been known to participate in a variety of biological processes .
Result of Action
Indole derivatives have been associated with a variety of biological effects .
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide. One potential application is in combination with other cancer therapies, such as chemotherapy or immunotherapy. 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide may also be effective in treating other diseases that involve B-cell signaling pathways, such as autoimmune diseases or certain infections. Additionally, further studies are needed to optimize the dosing and administration of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide in clinical settings.
Conclusion:
In conclusion, 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a promising small molecule inhibitor that selectively targets BTK and has significant anti-tumor activity. While further studies are needed to fully understand its potential applications, 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide represents a promising avenue for the development of new cancer therapies.
Synthesis Methods
The synthesis of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-bromo-1-ethylpyridin-4-amine and 2-(thiophen-3-yl)acetic acid. These two compounds are reacted together in the presence of various reagents and catalysts to produce the final product, 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a potent inhibitor of BTK and has significant anti-tumor activity. 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide has been shown to be effective against a variety of cancer types, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
2-indol-1-yl-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(17-8-5-13-7-10-20-12-13)11-18-9-6-14-3-1-2-4-15(14)18/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJIXBLLNGBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide |
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